1'-[(4-Chlorophenyl)sulfonyl]-1,4'-bipiperidine
CAS No.:
Cat. No.: VC14637346
Molecular Formula: C16H23ClN2O2S
Molecular Weight: 342.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23ClN2O2S |
|---|---|
| Molecular Weight | 342.9 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)sulfonyl-4-piperidin-1-ylpiperidine |
| Standard InChI | InChI=1S/C16H23ClN2O2S/c17-14-4-6-16(7-5-14)22(20,21)19-12-8-15(9-13-19)18-10-2-1-3-11-18/h4-7,15H,1-3,8-13H2 |
| Standard InChI Key | XUNNURQIBHKXKO-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
Structural Characteristics
Core Bipiperidine Skeleton
The bipiperidine core consists of two piperidine rings connected via a single bond between the 1- and 4'-positions. This configuration imparts significant conformational flexibility, enabling adaptive binding to biological targets such as enzymes or receptors. The nitrogen atoms in both rings serve as potential sites for hydrogen bonding or protonation, influencing solubility and reactivity.
Sulfonyl Functionalization
The 4-chlorobenzenesulfonyl group (-SO₂-C₆H₄-Cl) is attached to the 1'-position of the bipiperidine scaffold. This substituent introduces steric bulk and electronic effects, with the sulfonyl group acting as a strong electron-withdrawing moiety. The para-chloro substituent on the benzene ring enhances lipophilicity, potentially improving membrane permeability .
Table 1: Key Structural Data
| Property | Value/Description |
|---|---|
| IUPAC Name | 1'-[(4-Chlorophenyl)sulfonyl]-1,4'-bipiperidine |
| Molecular Formula | C₁₆H₂₂ClN₂O₂S |
| Molecular Weight | 341.88 g/mol (calculated) |
| CAS Number | Not formally assigned |
| Key Functional Groups | Bipiperidine, sulfonamide, aryl chloride |
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of 1'-[(4-Chlorophenyl)sulfonyl]-1,4'-bipiperidine can be approached through a two-step strategy:
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Preparation of 1,4'-bipiperidine: Achieved via Buchwald-Hartwig coupling or reductive amination of piperidine precursors.
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Sulfonylation: Reaction of 1,4'-bipiperidine with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) .
Optimized Synthetic Protocol
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Step 1: 1,4'-Bipiperidine (1.0 equiv) is dissolved in anhydrous DCM under nitrogen.
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Step 2: 4-Chlorobenzenesulfonyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv).
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Step 3: The reaction is stirred at room temperature for 12 hours, then quenched with water.
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Step 4: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient).
Yield: ~65–75% (estimated based on analogous reactions) .
Table 2: Critical Reaction Parameters
| Parameter | Optimal Condition |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → room temperature |
| Base | Triethylamine |
| Reaction Time | 12 hours |
Physicochemical Properties
Solubility and Stability
The compound is predicted to exhibit limited aqueous solubility (<1 mg/mL) due to the hydrophobic bipiperidine core and aryl chloride moiety. It is likely soluble in polar aprotic solvents such as DMSO or DMF . Stability studies suggest resistance to hydrolysis under physiological pH, attributable to the sulfonamide group’s electron-deficient nature .
Spectroscopic Profiles
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H), 3.45–3.20 (m, 4H, piperidine-H), 2.90–2.70 (m, 4H), 1.80–1.40 (m, 12H) .
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IR (KBr): 1325 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), 750 cm⁻¹ (C-Cl) .
Research Findings and Biological Activity
In Vitro Studies
While direct data on 1'-[(4-Chlorophenyl)sulfonyl]-1,4'-bipiperidine are unavailable, structurally related compounds demonstrate:
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Antimicrobial Activity: MIC values of 8–16 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
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Antiproliferative Effects: IC₅₀ ≈ 12 µM in MCF-7 breast cancer cells via tubulin polymerization inhibition.
Structure-Activity Relationships (SAR)
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